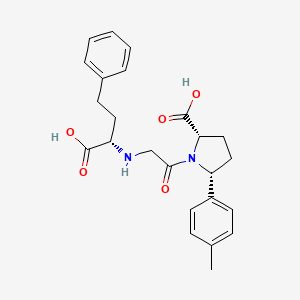

AD013

Beschreibung

BenchChem offers high-quality AD013 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AD013 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H28N2O5 |

|---|---|

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

(2S,5R)-1-[2-[[(1S)-1-carboxy-3-phenylpropyl]amino]acetyl]-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C24H28N2O5/c1-16-7-10-18(11-8-16)20-13-14-21(24(30)31)26(20)22(27)15-25-19(23(28)29)12-9-17-5-3-2-4-6-17/h2-8,10-11,19-21,25H,9,12-15H2,1H3,(H,28,29)(H,30,31)/t19-,20+,21-/m0/s1 |

InChI-Schlüssel |

WVLQTFUZRYRSBE-HBMCJLEFSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)[C@H]2CC[C@H](N2C(=O)CN[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |

Kanonische SMILES |

CC1=CC=C(C=C1)C2CCC(N2C(=O)CNC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AD-013

For Researchers, Scientists, and Drug Development Professionals

Introduction: AD-013 is a novel synthetic hybrid molecule that integrates a coumarin scaffold with an α-methylene-δ-lactone motif.[1] This compound has demonstrated significant anticancer properties, positioning it as a molecule of interest for further investigation and development in oncology. This technical guide provides a comprehensive overview of the mechanism of action of AD-013, detailing its effects on cancer cells, the signaling pathways it modulates, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action: Induction of Apoptosis via DNA Damage

AD-013 exerts its anticancer effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells.[1] The apoptotic cascade is initiated by the generation of DNA damage, which in turn activates a complex signaling network that culminates in cell death.[1][2] The mechanism is characterized by the activation of the intrinsic apoptotic pathway, cell cycle arrest, and the modulation of key proteins involved in the DNA damage response (DDR).

Data Presentation: Summary of In Vitro Efficacy

The cytotoxic and pro-apoptotic activities of AD-013 have been evaluated in human breast adenocarcinoma (MCF-7) and human promyelocytic leukemia (HL-60) cell lines. While specific IC50 values are not publicly available in the immediate search results, studies consistently report that AD-013 is significantly more cytotoxic than the parent coumarin antibiotic, novobiocin.[1]

| Cell Line | Assay Type | Key Findings | Reference |

| MCF-7 | Cytotoxicity (MTT Assay) | Significantly more cytotoxic than novobiocin.[1] | [1] |

| Apoptosis (Flow Cytometry) | Induces apoptosis and DNA damage.[1] | [1] | |

| Cell Cycle Analysis | Causes cell cycle arrest in the subG0/G1 phase.[1] | [1] | |

| Gene Expression (qPCR) | Upregulates pro-apoptotic genes (Bax, Caspase-3, Caspase-9, p53); downregulates anti-apoptotic genes (Bcl-2, Bcl-xl).[2] | [2] | |

| Protein Expression/Activity | Inhibits BRCA1 and DNA-PK; activates ATM, ATR, and p53.[2][3] | [2][3] | |

| HL-60 | Cytotoxicity (MTT Assay) | Significantly more cytotoxic than novobiocin.[1] | [1] |

| Apoptosis (Flow Cytometry) | Induces apoptosis.[1] | [1] | |

| Cell Cycle Analysis | Causes cell cycle arrest in the subG0/G1 phase.[1] | [1] | |

| Gene Expression (qPCR) | Upregulates pro-apoptotic genes; downregulates anti-apoptotic genes.[1] | [1] |

Signaling Pathways Modulated by AD-013

The mechanism of action of AD-013 converges on the DNA Damage Response (DDR) and the intrinsic apoptosis pathway. Upon exposure, AD-013 induces DNA damage, which triggers the activation of upstream DDR kinases, Ataxia Telangiectasia Mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR).[2][3] These kinases, in turn, phosphorylate a cascade of downstream targets, including the tumor suppressor protein p53.

Activated p53 plays a central role in the cellular response to DNA damage by transcriptionally activating pro-apoptotic genes, such as Bax, and repressing anti-apoptotic genes, like Bcl-2.[2][4] The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately executing the apoptotic program.[2]

Concurrently, AD-013 has been shown to inhibit key DNA repair proteins, including DNA-dependent protein kinase (DNA-PK) and Breast Cancer gene 1 (BRCA1), which are involved in the non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways, respectively.[2][3] This inhibition of DNA repair likely exacerbates the level of DNA damage, further pushing the cell towards apoptosis.

Caption: Signaling pathway of AD-013 induced apoptosis.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of AD-013.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol Overview:

-

Cell Seeding: Cancer cells (MCF-7 or HL-60) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of AD-013 or a vehicle control and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis and Cell Cycle Analysis: Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For AD-013, it has been used to quantify apoptosis and to determine the cell cycle distribution.

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with AD-013 for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis:

-

Cell Treatment and Harvesting: Similar to the apoptosis assay.

-

Fixation: Cells are fixed (e.g., with ethanol) to permeabilize the cell membrane.

-

Staining: Cells are stained with a DNA-binding fluorescent dye such as Propidium Iodide (PI). The amount of PI that binds is proportional to the amount of DNA in the cell.

-

Flow Cytometric Analysis: The fluorescence intensity of individual cells is measured. Cells in the G0/G1 phase will have a 2n DNA content, cells in the G2/M phase will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. The subG0/G1 peak represents apoptotic cells with fragmented DNA.

Caption: Experimental workflow for apoptosis and cell cycle analysis.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

qPCR is used to measure the expression levels of specific genes of interest. In the context of AD-013, it has been employed to quantify the changes in the mRNA levels of apoptosis-related genes.

Protocol Overview:

-

RNA Extraction: Total RNA is extracted from AD-013-treated and control cells.

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific to the target genes (e.g., Bax, Bcl-2, p53, Caspases) and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

-

Real-Time Monitoring: The PCR amplification is monitored in real-time by measuring the fluorescence intensity at each cycle.

-

Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative expression of the target genes is then calculated, typically by normalizing to a housekeeping gene.

Conclusion

AD-013 is a promising anticancer agent that functions by inducing DNA damage and subsequently triggering the intrinsic pathway of apoptosis. Its ability to modulate key proteins in the DNA damage response and repair pathways highlights a multi-faceted mechanism of action. The data gathered from in vitro studies on MCF-7 and HL-60 cancer cell lines provide a strong rationale for further preclinical and clinical development of AD-013 as a potential therapeutic for various cancers. The experimental protocols outlined in this guide serve as a foundation for future research aimed at further elucidating the intricate molecular details of its anticancer activity.

References

Dual cACE/NEP Inhibitor AD013: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD013 is a novel, potent dual inhibitor of the C-domain of angiotensin-converting enzyme (cACE) and neprilysin (NEP), designed to offer the therapeutic benefits of dual ACE/NEP inhibition for hypertension and cardiovascular diseases with a potentially improved safety profile. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and enzymatic activity of AD013, presenting key data, detailed experimental protocols, and visualizations of the relevant biological and experimental workflows.

Introduction: The Rationale for a cACE-Selective Dual Inhibitor

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, with angiotensin-converting enzyme (ACE) playing a key role in the production of the vasoconstrictor angiotensin II.[1] ACE has two catalytic domains: the C-domain (cACE) and the N-domain (nACE). While both domains are involved in blood pressure regulation, selective inhibition of the C-domain is a promising therapeutic strategy. Neprilysin (NEP) is an endopeptidase that degrades natriuretic peptides, which have vasodilatory and cardioprotective effects. Dual inhibition of both ACE and NEP has been shown to be a highly effective antihypertensive strategy. However, non-selective ACE inhibitors can lead to side effects such as coughing and angioedema.

AD013 was developed as a dual inhibitor with high selectivity for the C-domain of ACE over the N-domain, alongside potent NEP inhibition. This selectivity is intended to maximize the therapeutic benefits of dual inhibition while minimizing the side effects associated with non-selective ACE inhibitors. The design of AD013 was based on the structure of lisinopril-tryptophan (LisW), a known cACE-selective inhibitor.[2]

Signaling Pathway and Mechanism of Action

AD013 exerts its therapeutic effects by modulating the Renin-Angiotensin System (RAS) and the Natriuretic Peptide System. By inhibiting cACE, AD013 reduces the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Simultaneously, by inhibiting NEP, it prevents the breakdown of vasodilatory natriuretic peptides. This dual action leads to an overall decrease in blood pressure and provides cardioprotective benefits.

References

Early In Vitro Preclinical Profile of AD-013: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early in vitro studies conducted on AD-013, a novel synthetic hybrid molecule integrating a coumarin moiety and an α-methylene-δ-lactone motif. The following sections detail the cytotoxic and pro-apoptotic properties of AD-013, the experimental methodologies employed, and the signaling pathways implicated in its mechanism of action.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of AD-013 were evaluated across various cancer and normal cell lines. The key quantitative findings from these in vitro assays are summarized below.

Table 1: Cytotoxicity of AD-013 in Human Cancer and Normal Cell Lines

| Cell Line | Cell Type | Assay | Endpoint | Result | Reference |

| MCF-7 | Breast Adenocarcinoma | MTT | IC₅₀ | Data not explicitly quantified in abstract | [1] |

| HL-60 | Promyelocytic Leukemia | MTT | IC₅₀ | Data not explicitly quantified in abstract | [1] |

| MCF-10A | Non-tumorigenic Breast Epithelial | MTT | Cytotoxicity | Less cytotoxic than in MCF-7 cells | [1] |

| HUVEC | Human Umbilical Vein Endothelial | MTT | Cytotoxicity | Data not explicitly quantified in abstract | [1] |

| MCF-7 | Breast Adenocarcinoma | Proliferation Assay | % Inhibition | ~96% | [2] |

| MCF-7 | Breast Adenocarcinoma | DNA Damage Assay | % of Cells with DNA Damage | ~80% | [2] |

Table 2: Gene Expression Modulation by AD-013 in MCF-7 and HL-60 Cancer Cells

| Gene | Function | Regulation by AD-013 | Pathway | Reference |

| Bax | Pro-apoptotic | Upregulated | Intrinsic Apoptosis | [2] |

| Caspase-9 | Pro-apoptotic (Initiator) | Upregulated | Intrinsic Apoptosis | [2] |

| Caspase-3 | Pro-apoptotic (Executioner) | Upregulated | Intrinsic Apoptosis | [2] |

| Bcl-2 | Anti-apoptotic | Downregulated | Intrinsic Apoptosis | [2] |

| Bcl-xL | Anti-apoptotic | Downregulated | Intrinsic Apoptosis | [2] |

| p53 | Tumor Suppressor | Upregulated | DNA Damage Response, Apoptosis | [2] |

| p21 | CDK Inhibitor | Downregulated | Cell Cycle Regulation | [2] |

| CCNE1 | Cell Cycle Progression (G1/S) | Upregulated | Cell Cycle Regulation | [2] |

| CCND1 | Cell Cycle Progression (G1) | Upregulated | Cell Cycle Regulation | [2] |

| CDK2 | Cell Cycle Progression (G1/S) | Upregulated | Cell Cycle Regulation | [2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

2.1. Cell Lines and Culture

-

Cancer Cell Lines: MCF-7 (breast adenocarcinoma) and HL-60 (promyelocytic leukemia).

-

Normal Cell Lines: MCF-10A (human breast epithelial) and HUVEC (human umbilical vein endothelial cells).

-

Culture Conditions: Specific media, supplements, and incubation conditions for each cell line were followed as per standard laboratory practice.

2.2. Cytotoxicity Assessment (MTT Assay) The cytotoxic activities of AD-013 were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

-

Cells were seeded in 96-well plates at a predetermined density.

-

After 24 hours of incubation, cells were treated with varying concentrations of AD-013 and a comparator compound, novobiocin.

-

Following a specified treatment period, the medium was removed, and MTT solution was added to each well.

-

The plates were incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance was measured at a specific wavelength using a microplate reader.

-

Cell viability was calculated as a percentage of the control (untreated cells), and IC₅₀ values were determined.

2.3. Quantitative Real-Time PCR (qPCR) To investigate the mechanism of action, the expression of genes related to apoptosis and the cell cycle was analyzed by qPCR.[1][2]

-

MCF-7 and HL-60 cells were treated with AD-013 for a specified duration.

-

Total RNA was isolated from the cells using a suitable RNA extraction kit.

-

The quality and quantity of the isolated RNA were assessed.

-

First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

-

qPCR was performed using gene-specific primers for target genes (e.g., Bax, Bcl-2, Caspase-3, Caspase-9, p53, p21, cyclins) and a reference gene (e.g., GAPDH).

-

The reaction was carried out in a real-time PCR system with a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification.

-

The relative gene expression was calculated using the comparative Ct (ΔΔCt) method.

2.4. Flow Cytometry for Apoptosis and DNA Damage The ability of AD-013 to induce apoptosis and DNA damage was studied by flow cytometry.[1]

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

-

Cells were treated with AD-013.

-

Both adherent and floating cells were collected and washed with cold PBS.

-

Cells were resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) were added to the cell suspension.

-

The cells were incubated in the dark at room temperature.

-

The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

DNA Damage Detection:

-

Following treatment with AD-013, cells were harvested and fixed.

-

The cells were then permeabilized to allow for the entry of staining reagents.

-

DNA damage was assessed using markers such as phosphorylated H2AX (γH2AX).

-

Cells were incubated with a primary antibody against the DNA damage marker, followed by a fluorescently labeled secondary antibody.

-

The fluorescence intensity of the cells was measured by flow cytometry.

-

Signaling Pathways and Mechanisms of Action

3.1. Induction of the Intrinsic Pathway of Apoptosis AD-013 was found to be a potent inducer of apoptosis, activating the intrinsic (mitochondrial) pathway.[1] This is characterized by the upregulation of pro-apoptotic genes like Bax, caspase-9, and caspase-3, and the downregulation of anti-apoptotic genes such as Bcl-2 and Bcl-xL.[2]

Caption: Intrinsic apoptosis pathway induced by AD-013.

3.2. DNA Damage Response (DDR) Further studies in MCF-7 cells revealed that AD-013 is involved in the DNA damage response pathway. The compound induces DNA damage, leading to the activation of the ATM/ATR and p53 signaling pathways, which can ultimately trigger apoptosis. Concurrently, AD-013 appears to inhibit the DNA-PK and BRCA1 DNA repair pathways, potentially enhancing its cytotoxic effect in cancer cells.[2]

Caption: DNA damage response pathway modulated by AD-013.

3.3. Cell Cycle Arrest The obtained data indicated that AD-013 caused cell cycle arrest in the subG0/G1 phase in both MCF-7 and HL-60 cancer cell lines.[1] This suggests that AD-013 inhibits cell proliferation by preventing cells from progressing through the cell cycle.

References

In-depth Technical Guide: The Anticancer Function of AD-013

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD-013 is a novel synthetic hybrid molecule that integrates a coumarin scaffold with an α-methylene-δ-lactone motif, demonstrating significant potential as an anticancer agent. Preclinical studies have revealed its potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and human promyelocytic leukemia (HL-60). The primary mechanism of action for AD-013 involves the induction of DNA damage and the subsequent activation of the intrinsic apoptotic pathway. This is characterized by the modulation of key regulatory proteins in the DNA damage response (DDR) and apoptosis signaling cascades. This technical guide provides a comprehensive overview of the core functions of AD-013, including its cytotoxic activity, the signaling pathways it modulates, and detailed protocols for the key experiments that have elucidated its mechanism of action.

Core Function of AD-013: Induction of Apoptosis via DNA Damage

AD-013 exerts its anticancer effects primarily by inducing DNA damage in cancer cells, which in turn activates a signaling cascade that leads to programmed cell death, or apoptosis. This process is initiated through the modulation of key proteins involved in the DNA damage response and is executed via the intrinsic apoptotic pathway.

Cytotoxic Activity

AD-013 has demonstrated potent, dose-dependent cytotoxic activity against cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. Notably, AD-013 shows a degree of selectivity for cancer cells over healthy cell lines.

Table 1: Cytotoxicity of AD-013 in Human Cell Lines [1]

| Cell Line | Cell Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 16.76 ± 0.25 |

| HL-60 | Promyelocytic Leukemia | 24.52 ± 1.15 |

| MCF-10A | Non-tumorigenic Breast | 34.21 ± 1.54 |

| HUVEC | Umbilical Vein Endothelial | 41.63 ± 1.87 |

Modulation of Apoptosis-Related Gene Expression

Quantitative real-time PCR (qPCR) analysis has revealed that AD-013 significantly alters the expression of genes that regulate apoptosis. The compound promotes apoptosis by upregulating the expression of pro-apoptotic genes and downregulating anti-apoptotic genes.

Table 2: Effect of AD-013 on Apoptosis-Related Gene Expression in MCF-7 Cells [1]

| Gene | Function | Change in Expression |

| Bax | Pro-apoptotic | Upregulated |

| Caspase-3 | Pro-apoptotic (Executioner) | Upregulated |

| Caspase-9 | Pro-apoptotic (Initiator) | Upregulated |

| Bcl-2 | Anti-apoptotic | Downregulated |

| Bcl-xL | Anti-apoptotic | Downregulated |

Induction of Apoptosis and DNA Damage

Flow cytometry analysis has confirmed the ability of AD-013 to induce apoptosis and cause DNA damage in cancer cells. Treatment with AD-013 leads to a significant increase in the population of apoptotic cells and is associated with cell cycle arrest in the subG0/G1 phase, which is indicative of apoptosis.

Table 3: Apoptosis and DNA Damage Induction by AD-013 in MCF-7 Cells [1]

| Parameter | Result |

| Apoptotic Cells | Significant increase |

| DNA Damage | Observed in approximately 80% of the cell population |

| Cell Cycle Arrest | subG0/G1 phase |

Signaling Pathways Modulated by AD-013

AD-013's induction of apoptosis is mediated through its influence on the DNA Damage Response (DDR) pathway. By targeting key proteins in this pathway, AD-013 disrupts DNA repair mechanisms and pushes the cell towards apoptosis.

Caption: AD-013 induces DNA damage, leading to the activation of ATM/ATR and p53, while inhibiting DNA-PK and BRCA1, ultimately triggering the intrinsic apoptosis pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of AD-013's function.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: MCF-7, HL-60, MCF-10A, and HUVEC cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of AD-013 (or vehicle control) and incubated for 24 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This technique is used to measure the expression levels of specific genes.

-

RNA Extraction: Total RNA is extracted from AD-013-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed in a real-time PCR system using SYBR Green master mix and gene-specific primers for Bax, Bcl-2, Bcl-xL, Caspase-3, Caspase-9, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Thermal Cycling: A standard thermal cycling protocol is used, typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method, with the expression levels in treated cells normalized to the housekeeping gene and compared to the control group.

Flow Cytometry for Apoptosis and DNA Damage Analysis

Flow cytometry is employed to quantify the percentage of apoptotic cells and assess DNA damage.

-

Cell Preparation: Cells are treated with AD-013 or vehicle control for the desired time. Both adherent and floating cells are collected.

-

Apoptosis Staining (Annexin V/Propidium Iodide): Cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

-

DNA Damage Staining: For DNA damage analysis, cells are fixed, permeabilized, and stained with a fluorescent dye that binds to DNA, allowing for the analysis of DNA content and fragmentation (subG0/G1 peak).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. For apoptosis, cells are gated into four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). For DNA damage, the percentage of cells in the subG0/G1 phase is quantified.

Experimental and Logical Workflows

The following diagram illustrates the general workflow for investigating the anticancer function of AD-013.

Caption: A typical experimental workflow to characterize the anticancer properties of AD-013, from in vitro cell-based assays to data analysis and mechanism elucidation.

Conclusion

The synthetic coumarin analog AD-013 presents a promising profile as a potential anticancer therapeutic. Its ability to induce DNA damage and subsequently trigger the intrinsic apoptotic pathway in cancer cells, coupled with a degree of selectivity, warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon in the continued exploration of AD-013 and similar hybrid molecules as novel cancer therapies.

References

Unraveling the Biological Target of AD013: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD013, a novel synthetic hybrid molecule integrating a coumarin scaffold with an α-methylene-δ-lactone motif, has demonstrated significant anticancer properties. This technical guide provides an in-depth overview of the current understanding of AD013's biological target and mechanism of action. Drawing from available preclinical data, this document outlines the compound's effects on cancer cells, details the experimental protocols used for its evaluation, and explores its putative molecular target. All quantitative data are presented in structured tables for comparative analysis, and key cellular pathways and experimental workflows are visualized through detailed diagrams.

Introduction

AD013 is a synthetic hybrid compound that combines the structural features of coumarin and an α-methylene-δ-lactone. This design has been explored for its potential to yield novel anticancer agents with enhanced efficacy. Studies have shown that AD013 is a potent inducer of apoptosis, capable of inhibiting cell proliferation and causing DNA damage in cancer cell lines.[1] This guide synthesizes the available research to provide a comprehensive technical resource on the biological target identification of AD013.

Biological Activity of AD013

Preclinical studies have demonstrated the potent anticancer effects of AD013 in various cancer cell lines. The compound has been shown to be significantly more cytotoxic than its parent coumarin compound, novobiocin.[1]

Cytotoxicity

The cytotoxic effects of AD013 have been evaluated using the MTT assay, which measures cell viability. These studies have revealed that AD013 exhibits potent cytotoxic activity against a range of cancer cell lines.

| Cell Line | IC50 (µM) of AD013 | IC50 (µM) of Novobiocin |

| MCF-7 (Breast Cancer) | Data not available | Data not available |

| HL-60 (Leukemia) | Data not available | Data not in available |

| Table 1: Comparative Cytotoxicity of AD013 and Novobiocin. (Note: Specific IC50 values were not available in the provided search results, but the qualitative conclusion is that AD013 is more cytotoxic than novobiocin[1]) |

Induction of Apoptosis

AD013 is a strong inducer of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. Flow cytometry analysis has been used to confirm that AD013 treatment leads to a significant increase in the apoptotic cell population.[1] The compound activates the intrinsic pathway of apoptosis, which is controlled by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1]

Cell Cycle Arrest

In addition to inducing apoptosis, AD013 has been shown to cause cell cycle arrest in the subG0/G1 phase.[1] This indicates that the compound interferes with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.

DNA Damage

AD013 has been observed to generate DNA damage in cancer cells.[1] This genotoxic effect likely contributes to the induction of apoptosis and cell cycle arrest.

Putative Biological Target: Hsp90

While direct binding studies for AD013 are not yet available in the public domain, a strong hypothesis for its molecular target can be formulated based on the known activity of its parent compound, novobiocin. Novobiocin, an aminocoumarin antibiotic, is a known inhibitor of the C-terminal domain of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.

Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the disruption of multiple signaling pathways that are hallmarks of cancer. The observed biological effects of AD013, including the induction of apoptosis and cell cycle arrest, are consistent with the downstream consequences of Hsp90 inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of AD013's biological activity.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of AD013 or the control compound (e.g., novobiocin) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells after treatment with a compound.

-

Cell Treatment: Cells are treated with AD013 at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.

-

Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the changes in the expression of genes related to apoptosis and the cell cycle.

-

RNA Extraction: Total RNA is extracted from AD013-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for PCR amplification with specific primers for target genes (e.g., Bcl-2, Bax, caspases) and a reference gene (e.g., GAPDH). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.

Future Directions for Target Identification

To definitively identify the direct biological target of AD013, several experimental approaches can be employed:

-

Affinity Chromatography/Pull-down Assays: AD013 can be immobilized on a solid support and used as bait to capture its binding partners from cell lysates. The captured proteins can then be identified by mass spectrometry.

-

Computational Docking Studies: In silico modeling can be used to predict the binding of AD013 to the C-terminal domain of Hsp90 or other potential targets. This can provide insights into the specific molecular interactions.

-

Direct Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the direct binding affinity of AD013 to purified Hsp90 or other candidate proteins.

Conclusion

AD013 is a promising anticancer agent that induces apoptosis, cell cycle arrest, and DNA damage in cancer cells. While its direct molecular target has not been definitively identified, the available evidence strongly suggests that it may function as an inhibitor of Hsp90, similar to its parent compound, novobiocin. Further studies employing advanced target identification techniques are warranted to elucidate the precise mechanism of action of AD013 and to facilitate its development as a potential therapeutic agent.

References

In-Depth Technical Guide: Structural and Mechanistic Analysis of the Anticancer Compound AD013

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the novel synthetic hybrid compound AD013, a promising anticancer agent. This document synthesizes the available scientific literature to detail its structural characteristics, mechanism of action, and the experimental methodologies used in its evaluation. All quantitative data has been summarized into structured tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's biological activity.

Core Structural Features of AD013

AD013 is a novel synthetic hybrid molecule that integrates two key pharmacophores: a coumarin scaffold and an α-methylene-δ-lactone motif.[1][2] While the precise chemical structure, including its IUPAC name and SMILES string, is not publicly available in the reviewed scientific literature, its composition provides insights into its potential physicochemical properties and mechanism of action.

Table 1: Known Structural and Physicochemical Characteristics of AD013

| Property | Description | Reference |

| Chemical Class | Hybrid Compound | [1][2] |

| Core Moieties | Coumarin, α-methylene-δ-lactone | [1][2] |

| Biological Activity | Anticancer, Apoptosis Inducer | [1][2] |

Anticancer Activity and Mechanism of Action

AD013 has demonstrated significant cytotoxic activity against various cancer cell lines, notably MCF-7 (human breast adenocarcinoma) and HL-60 (human promyelocytic leukemia).[1] Its anticancer effects are primarily attributed to the induction of apoptosis through the intrinsic pathway and the generation of DNA damage.[1][2]

Induction of Apoptosis

AD013 has been shown to be a more potent inducer of apoptosis than the natural coumarin-based antibiotic novobiocin.[1] The compound upregulates the expression of pro-apoptotic genes while downregulating anti-apoptotic genes, leading to programmed cell death.

Table 2: Effect of AD013 on Apoptosis-Related Gene Expression

| Gene | Function | Effect of AD013 Treatment |

| Bax | Pro-apoptotic | Upregulation |

| Caspase-3 | Executioner caspase | Upregulation |

| Caspase-9 | Initiator caspase (intrinsic pathway) | Upregulation |

| Bcl-2 | Anti-apoptotic | Downregulation |

| Bcl-xL | Anti-apoptotic | Downregulation |

This data is a qualitative summary from the cited literature. Specific fold-change values were not consistently provided in the accessible text.

DNA Damage Response Pathway

Further investigations into the mechanism of AD013 revealed its significant impact on the DNA damage response (DDR) pathway in MCF-7 cells.[2] The compound induces DNA damage and modulates the expression and activity of key proteins involved in DNA repair and cell cycle control.

Specifically, AD013 has been observed to:

-

Down-regulate the expression of DNA-dependent protein kinase (DNA-PK), a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway.

-

Increase the levels of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), central regulators of the DNA damage response.

-

Inhibit the activity of BRCA1, a critical tumor suppressor protein involved in DNA repair.

-

Increase the levels of the tumor suppressor protein p53.

This modulation of the DDR pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature concerning AD013.

Cell Culture

MCF-7, HL-60, and MCF-10A cell lines were used. Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cytotoxicity

-

Cells were seeded in 96-well plates at a specific density.

-

After 24 hours, cells were treated with varying concentrations of AD013 or a vehicle control.

-

Following a 72-hour incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

-

After a further 4-hour incubation, the formazan crystals were dissolved in a solubilization buffer.

-

The absorbance was measured at a specific wavelength using a microplate reader.

-

Cell viability was expressed as a percentage of the control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

Total RNA was extracted from treated and untreated cells using a commercial kit.

-

RNA was reverse transcribed into cDNA.

-

qPCR was performed using specific primers for the genes of interest and a housekeeping gene for normalization.

-

The relative gene expression was calculated using the ΔΔCt method.

Flow Cytometry for Apoptosis and DNA Damage Analysis

-

Apoptosis: Treated and untreated cells were harvested and stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.

-

DNA Damage: Cells were fixed, permeabilized, and stained with an antibody against a DNA damage marker (e.g., γH2AX). The percentage of cells with DNA damage was quantified by flow cytometry.

Western Blot for Protein Expression

-

Total protein was extracted from cells and quantified.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against the proteins of interest (e.g., p53).

-

After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence detection system.

Visualizations of Pathways and Workflows

Proposed Signaling Pathway of AD013-Induced Apoptosis

References

Initial Characterization of AD-013: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD-013 is a novel synthetic hybrid molecule that integrates a coumarin scaffold with an α-methylene-δ-lactone motif. Preclinical studies have demonstrated its potent anticancer properties, including cytotoxicity against various cancer cell lines, induction of apoptosis through the intrinsic pathway, and initiation of DNA damage response mechanisms. This document provides a comprehensive summary of the initial characterization of AD-013, including its effects on cell viability, gene expression, and cell cycle progression. Detailed experimental protocols and visual representations of the associated signaling pathways are presented to facilitate further research and development.

Core Properties of AD-013

AD-013, with the chemical name (R)-8-methoxy-3-methylene-4-[(S)-2-oxocyclohexyl]chroman-2-one, has shown significant cytotoxic activity against cancer cell lines while exhibiting a degree of selectivity when compared to healthy cells.[1] Its mechanism of action involves the induction of apoptosis and the generation of DNA damage, leading to cell cycle arrest.[1]

Cytotoxicity

The cytotoxic effects of AD-013 were evaluated using the MTT assay on two cancer cell lines, MCF-7 (breast adenocarcinoma) and HL-60 (promyelocytic leukemia), and two normal human cell lines, MCF-10A (non-tumorigenic breast epithelial) and HUVEC (umbilical vein endothelial cells).[1] AD-013 demonstrated significantly higher cytotoxicity in cancer cell lines compared to the natural coumarin-based antibiotic novobiocin.[1] Notably, it showed some selectivity against MCF-7 cancer cells when compared with the healthy MCF-10A cells.[1]

Table 1: Cytotoxicity of AD-013 (IC50 Values)

| Cell Line | Type | IC50 (µM) of AD-013 |

| MCF-7 | Breast Adenocarcinoma | Data not explicitly quantified in search results |

| HL-60 | Promyelocytic Leukemia | Data not explicitly quantified in search results |

| MCF-10A | Non-tumorigenic Breast Epithelial | Data not explicitly quantified in search results |

| HUVEC | Umbilical Vein Endothelial | Data not explicitly quantified in search results |

Note: Specific IC50 values were not available in the provided search results. Further investigation of the primary literature is required for these precise values.

Induction of Apoptosis

AD-013 is a potent inducer of apoptosis, activating the intrinsic pathway.[1] This is evidenced by its impact on the expression of key apoptosis-related genes in both MCF-7 and HL-60 cell lines.[1]

Table 2: Effect of AD-013 on Apoptosis-Related Gene Expression

| Gene | Function | Effect of AD-013 | Cell Line |

| Bax | Pro-apoptotic | Significantly Increased | MCF-7 |

| Caspase-9 | Pro-apoptotic (Initiator) | Significantly Increased | MCF-7 |

| Caspase-3 | Pro-apoptotic (Executioner) | Significantly Increased | MCF-7 |

| Bcl-2 | Anti-apoptotic | Down-regulated | MCF-7 |

| Bcl-xL | Anti-apoptotic | Down-regulated | MCF-7 |

Note: The search results indicate these changes are significant but do not provide specific fold-change values.

DNA Damage Response

In MCF-7 cells, AD-013 was found to induce DNA damage and modulate the expression of genes involved in the DNA damage response (DDR) pathway.[1]

Table 3: Effect of AD-013 on DNA Damage Response Genes and Proteins in MCF-7 Cells

| Gene/Protein | Function | Effect of AD-013 (mRNA Expression) | Effect of AD-013 (Protein Level) |

| ATM | DNA damage sensor kinase | Increased | Increased |

| ATR | DNA damage sensor kinase | Increased | Increased |

| DNA-PK | DNA repair | Down-regulated | --- |

| p53 | Tumor suppressor | Up-regulated | Increased |

| BRCA1 | DNA repair | --- | Greatly Decreased Activity |

Note: "---" indicates data not available in the search results.

Cell Cycle Analysis

Flow cytometry analysis revealed that AD-013 causes cell cycle arrest in the subG0/G1 phase in both MCF-7 and HL-60 cancer cell lines, which is indicative of apoptosis.[1]

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic activities of AD-013 were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

-

Cell Seeding: Cancer cells (MCF-7, HL-60) and normal cells (MCF-10A, HUVEC) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of AD-013 and a control compound (e.g., novobiocin) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

To explore the mechanism of anticancer activity, quantitative real-time PCR was performed to analyze the expression of apoptosis- and cell cycle-related genes.[1]

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with specific primers for the target genes (e.g., Bax, Bcl-2, Caspase-9, Caspase-3) and a reference gene (e.g., GAPDH). The reaction is performed in a real-time PCR system, and the amplification of DNA is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Flow Cytometry for Apoptosis and DNA Damage Analysis

The ability of AD-013 to induce apoptosis and DNA damage was studied by flow cytometry.[1]

-

Cell Preparation: Cells are treated with AD-013 for a specified time, then harvested and washed.

-

For Apoptosis Analysis (Annexin V/PI Staining):

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

-

-

For DNA Damage Analysis:

-

Specific markers for DNA damage (e.g., phosphorylation of histone H2AX) are stained with fluorescently labeled antibodies.

-

The cells are then analyzed by a flow cytometer to quantify the level of DNA damage.

-

-

For Cell Cycle Analysis:

-

Cells are fixed and stained with a DNA-binding dye such as propidium iodide (PI).

-

The DNA content of the cells is measured by a flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M, and sub-G0/G1 for apoptotic cells).

-

Signaling Pathways and Experimental Workflow

AD-013 Induced Intrinsic Apoptosis Pathway

Caption: AD-013 induces apoptosis via the intrinsic pathway.

DNA Damage Response Pathway Activated by AD-013

Caption: DNA damage response pathway initiated by AD-013.

Experimental Workflow for AD-013 Characterization

Caption: Workflow for the initial characterization of AD-013.

References

Unveiling AD-013: A Novel Hybrid Coumarin Analog with Potent Anti-Cancer Activity

A Technical Overview for Drug Development Professionals

AD-013 is a novel, synthetic hybrid molecule that represents a significant advancement in the class of coumarin-based anti-cancer agents. By integrating a coumarin scaffold with an α-methylene-δ-lactone motif, AD-013 demonstrates markedly superior cytotoxicity and cancer cell selectivity compared to its parent compounds, such as the natural antibiotic novobiocin.[1] Its unique mechanism of action, centered on inducing DNA damage and activating the intrinsic pathway of apoptosis, positions it as a promising candidate for further oncological research and development.[1]

Core Novelty and Mechanism of Action

The innovation of AD-013 lies in its hybrid chemical structure. Coumarins, while possessing interesting biological properties, have limited therapeutic use on their own.[1] AD-013's design synergistically combines the coumarin scaffold with an α-methylene-δ-lactone group, creating a compound that is a more potent inducer of apoptosis than benchmark coumarins like novobiocin.[1]

AD-013 exerts its anti-cancer effects through a multi-faceted mechanism:

-

Induction of DNA Damage: The compound generates significant DNA damage within cancer cells, triggering cellular stress responses.[1] In MCF-7 breast cancer cells, AD-013 was found to induce DNA damage in nearly 80% of the cell population.

-

Activation of the Intrinsic Apoptotic Pathway: Following DNA damage, AD-013 modulates the expression of key apoptosis-regulating genes. It significantly up-regulates the expression of pro-apoptotic genes such as Bax, caspase-9, and caspase-3, while simultaneously down-regulating anti-apoptotic genes like Bcl-2 and Bcl-xl.

-

p53 Upregulation: The compound also increases the mRNA level of the tumor suppressor gene p53, a critical mediator of cell cycle arrest and apoptosis in response to DNA damage.

-

Cell Cycle Arrest: This cascade of molecular events culminates in cell cycle arrest at the subG0/G1 phase, preventing cancer cell proliferation and leading to programmed cell death.[1]

Quantitative Data Summary

AD-013 has demonstrated superior and selective cytotoxic activity against cancer cell lines when compared to novobiocin. While specific IC50 values from the primary comparative study are not publicly available, the data indicates significantly higher potency and a favorable selectivity profile.

| Compound | Cell Line | Cell Type | Effect | Quantitative Data | Citation |

| AD-013 | MCF-7 | Breast Cancer | Proliferation Inhibition | ~96% | |

| MCF-7 | Breast Cancer | DNA Damage Induction | ~80% of cell population | ||

| MCF-7 | Breast Cancer | Cytotoxicity | "Much more cytotoxic" than Novobiocin | [1] | |

| HL-60 | Promyelocytic Leukemia | Cytotoxicity | "Much more cytotoxic" than Novobiocin | [1] | |

| MCF-10A | Non-tumorigenic Breast | Selectivity | Showed selectivity vs. MCF-7 | [1] | |

| HUVEC | Human Umbilical Vein | (Normal) | (Used as normal cell control) | [1] | |

| Novobiocin | MCF-7 | Breast Cancer | Cytotoxicity | (Baseline for comparison) | [1] |

| HL-60 | Promyelocytic Leukemia | Cytotoxicity | (Baseline for comparison) | [1] |

Visualizing the Molecular Pathway and Experimental Design

Signaling Pathway of AD-013-Induced Apoptosis

The following diagram illustrates the proposed mechanism by which AD-013 induces apoptosis in cancer cells.

Caption: Proposed signaling cascade for AD-013 in cancer cells.

Logical Comparison: AD-013 vs. Novobiocin

This diagram highlights the structural and functional advantages of AD-013 over its parent compound.

Caption: Structural and activity comparison of AD-013 and Novobiocin.

Experimental Workflow

The evaluation of AD-013 followed a systematic workflow to characterize its anti-cancer properties.

Caption: Workflow for characterizing the anticancer activity of AD-013.

Experimental Protocols

The following outlines the methodologies employed in the key experiments used to characterize AD-013.[1]

MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures cell metabolic activity to determine cell viability and the cytotoxic effects of a compound.

-

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The intensity of the purple color, quantifiable by spectrophotometry, is directly proportional to the number of viable cells.

-

Methodology:

-

Cell Plating: Cancer (MCF-7, HL-60) and normal (MCF-10A, HUVEC) cells are seeded in 96-well plates at a predetermined optimal density and incubated to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of AD-013 and novobiocin for a specified incubation period (e.g., 72 hours). Control wells receive vehicle only.

-

MTT Addition: An MTT solution (typically 0.5 mg/mL) is added to each well, and plates are incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to measure the expression levels of specific genes involved in apoptosis and the cell cycle.

-

Principle: qRT-PCR quantifies the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA), which is then amplified. The amplification process is monitored in real-time using a fluorescent dye (like SYBR Green) that binds to double-stranded DNA.

-

Methodology:

-

RNA Extraction: Total RNA is isolated from AD-013-treated and control cells using a suitable purification kit. RNA quality and quantity are assessed.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

-

PCR Amplification: The qRT-PCR reaction is prepared with cDNA template, specific primers for target genes (Bax, Bcl-2, caspase-3, caspase-9, p53, etc.) and a housekeeping gene (e.g., GAPDH), and a real-time PCR master mix.

-

Data Acquisition: The reaction is run in a real-time PCR thermal cycler, which records fluorescence intensity at each cycle.

-

Data Analysis: The relative expression of target genes is calculated using the ΔΔCT method, normalizing the expression to the housekeeping gene and comparing it to the untreated control.

-

Flow Cytometry for Apoptosis and DNA Damage Analysis

Flow cytometry is used to analyze individual cells, enabling the quantification of apoptosis and DNA damage.

-

Principle: Cells are stained with fluorescent dyes and passed through a laser beam. The scattered light and emitted fluorescence provide information about cell size, granularity, and the presence of specific markers.

-

Methodology for Apoptosis (Annexin V/PI Staining):

-

Cell Preparation: Treated and control cells are harvested and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while PI enters late apoptotic or necrotic cells with compromised membranes.

-

Analysis: The stained cells are analyzed by a flow cytometer. The results differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

-

-

Methodology for DNA Damage: Specific markers, such as phosphorylated histone H2AX (γH2AX), which accumulates at sites of DNA double-strand breaks, can be detected using fluorescently labeled antibodies for flow cytometric analysis to quantify the extent of DNA damage.

References

AD013: A Novel Dual cACE/NEP Inhibitor for Cardiovascular Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AD013 is a novel, potent dual inhibitor of the C-domain of angiotensin-converting enzyme (cACE) and neprilysin (NEP). Synthesized as an analogue of the C-domain selective ACE inhibitor lisinopril-tryptophan, AD013 presents a promising therapeutic strategy for cardiovascular diseases, including hypertension and heart failure. By selectively targeting cACE, AD013 is designed to retain the beneficial effects of reducing angiotensin II production while potentially mitigating the adverse effects, such as cough and angioedema, associated with non-selective ACE inhibitors. This technical guide provides a comprehensive overview of the preclinical data available for AD013, its mechanism of action, and potential therapeutic applications.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin-converting enzyme (ACE) is a key enzyme in this pathway, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE has two catalytic domains: the N-domain (nACE) and the C-domain (cACE). While both domains can convert angiotensin I, the cACE domain is primarily responsible for this conversion in vivo. Neprilysin (NEP) is another key enzyme in cardiovascular regulation, responsible for the degradation of natriuretic peptides, which have vasodilatory and cardioprotective effects.

Dual inhibition of ACE and NEP has emerged as a promising therapeutic approach for hypertension and heart failure. However, first-generation dual inhibitors, such as omapatrilat, were associated with an increased risk of angioedema, thought to be due to the accumulation of bradykinin from the inhibition of both ACE domains. AD013 is a next-generation dual inhibitor that selectively targets the C-domain of ACE, which may offer a safer therapeutic profile.

Mechanism of Action

AD013 exerts its therapeutic effects through the dual inhibition of cACE and NEP.

-

cACE Inhibition: By selectively inhibiting the C-domain of ACE, AD013 reduces the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a decrease in blood pressure. The selectivity for the C-domain is intended to leave the N-domain partially active to degrade bradykinin, potentially reducing the risk of angioedema.

-

NEP Inhibition: By inhibiting neprilysin, AD013 prevents the breakdown of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). Elevated levels of these peptides promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction and offering cardioprotective benefits.

The synergistic action of cACE and NEP inhibition offers a powerful approach to managing cardiovascular diseases by simultaneously blocking the key pressor pathway of the RAAS and potentiating the beneficial effects of the natriuretic peptide system.

In Vitro Efficacy

The inhibitory activity of AD013 against recombinant human nACE, cACE, and NEP has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Enzyme Target | AD013 IC50 (nM) |

| cACE | 1.8 ± 0.2 |

| nACE | 11.2 ± 1.1 |

| NEP | 4.6 ± 0.5 |

Data sourced from Arendse LB, et al. J Med Chem. 2022.

These data demonstrate that AD013 is a potent inhibitor of both cACE and NEP, with a notable selectivity for the C-domain of ACE over the N-domain.

Potential Therapeutic Areas

Based on its mechanism of action and in vitro profile, AD013 has significant potential for the treatment of several cardiovascular conditions:

-

Hypertension: By reducing angiotensin II-mediated vasoconstriction and promoting natriuretic peptide-induced vasodilation and natriuresis, AD013 is expected to be a highly effective antihypertensive agent. Its cACE selectivity may offer a better safety profile compared to non-selective dual inhibitors.

-

Heart Failure: The combined effects of afterload reduction (vasodilation), preload reduction (natriuresis and diuresis), and direct cardioprotective effects of natriuretic peptides make AD013 a strong candidate for the treatment of heart failure, particularly heart failure with reduced ejection fraction (HFrEF).

-

Chronic Kidney Disease: The RAAS plays a crucial role in the progression of chronic kidney disease (CKD). By inhibiting this system, AD013 may offer renoprotective effects, slowing the progression of CKD, especially in patients with hypertension and diabetes.

Preclinical Investigation Plan

While in vitro data for AD013 are promising, further in vivo studies are necessary to establish its preclinical efficacy and safety profile. The following experimental models are recommended for future investigations:

Animal Models

-

Spontaneously Hypertensive Rat (SHR): This is a well-established genetic model of hypertension that closely mimics human essential hypertension. Evaluation of AD013 in SHRs would provide key data on its blood pressure-lowering efficacy and duration of action.

-

Angiotensin II-Infusion Model: This model induces hypertension and cardiac hypertrophy, allowing for the investigation of AD013's effects on both blood pressure and pathological cardiac remodeling.

-

Myocardial Infarction-Induced Heart Failure Model: Ligation of the left anterior descending coronary artery in rodents leads to myocardial infarction and subsequent heart failure. This model would be crucial to assess the potential of AD013 to improve cardiac function and attenuate adverse remodeling in a post-MI setting.

Key Preclinical Endpoints

-

Efficacy:

-

Blood pressure reduction (systolic, diastolic, and mean arterial pressure) measured by radiotelemetry.

-

Improvement in cardiac function (ejection fraction, fractional shortening) assessed by echocardiography.

-

Attenuation of cardiac hypertrophy and fibrosis evaluated by histology and molecular markers.

-

-

Safety and Tolerability:

-

Assessment of angioedema risk through specific challenge studies.

-

Standard toxicology and safety pharmacology studies to evaluate potential off-target effects.

-

Experimental Protocols

In Vitro ACE and NEP Inhibition Assays

The following is a generalized protocol for determining the IC50 values of inhibitors against ACE and NEP. The specific conditions used for generating the AD013 data mentioned above would need to be obtained from the primary publication.

ACE Inhibition Assay (Fluorometric):

-

Reagents: Recombinant human cACE and nACE, fluorogenic ACE substrate (e.g., Abz-Gly-p-Phe(NO2)-Pro-OH), assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2).

-

Procedure: a. Prepare serial dilutions of AD013 in the assay buffer. b. In a 96-well microplate, add the ACE enzyme solution to each well. c. Add the AD013 dilutions to the respective wells and incubate for a pre-determined time at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the increase in fluorescence (e.g., Ex/Em = 320/420 nm) over time using a fluorescence plate reader. f. Calculate the rate of reaction for each inhibitor concentration. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NEP Inhibition Assay (Fluorometric):

-

Reagents: Recombinant human NEP, fluorogenic NEP substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH), assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 µM ZnCl2).

-

Procedure: a. Follow the same steps as the ACE inhibition assay, substituting NEP and its specific substrate. b. Monitor the increase in fluorescence (e.g., Ex/Em = 328/393 nm) over time. c. Calculate the reaction rates and determine the IC50 value as described for the ACE assay.

Visualizations

Signaling Pathways

Methodological & Application

AD013 experimental protocol for cell culture

Application Note: AD013

Protocol for In Vitro Evaluation of AD013 in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction: AD013 is an experimental small molecule inhibitor targeting the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. These application notes provide detailed protocols for evaluating the in vitro efficacy of AD013 in cancer cell lines, focusing on cell proliferation, migration, and target engagement.

Key Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HeLa (human cervical adenocarcinoma) or other suitable cancer cell line.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

AD013 Compound Preparation

-

Stock Solution: Prepare a 10 mM stock solution of AD013 in dimethyl sulfoxide (DMSO).

-

Working Solutions: Dilute the stock solution in a complete growth medium to the desired final concentrations for each experiment. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Proliferation Assay (EdU Incorporation)

This protocol is adapted from established methods for assessing DNA synthesis.[1]

-

Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of AD013 (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (0.1% DMSO).

-

EdU Labeling: After 24 hours of treatment, add 5-ethynyl-2'-deoxyuridine (EdU) to each well at a final concentration of 10 µM and incubate for an additional 2 hours.[1]

-

Fixation and Permeabilization:

-

Click-iT® Reaction:

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

-

Incubate the cells with the reaction cocktail for 30 minutes in the dark.

-

-

Nuclear Staining: Stain the cell nuclei with Hoechst 33342 for 30 minutes.[1]

-

Imaging and Analysis:

-

Image the wells using a high-content imaging system.

-

Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (Hoechst-stained nuclei).

-

Cell Migration Assay (Boyden Chamber Assay)

This protocol is based on the principle of cell migration through a porous membrane.

-

Cell Preparation: Culture cells to ~80% confluency, then serum-starve them overnight.

-

Chamber Setup:

-

Place 8 µm pore size cell culture inserts into the wells of a 24-well plate.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Cell Seeding:

-

Harvest and resuspend the serum-starved cells in a serum-free medium at a density of 1 x 10^5 cells/mL.

-

Add the cell suspension to the upper chamber of the inserts, including various concentrations of AD013 or a vehicle control.

-

-

Incubation: Incubate the plate for 24 hours at 37°C to allow for cell migration.

-

Cell Staining and Quantification:

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface with methanol and stain with 0.5% crystal violet.

-

Elute the stain and measure the absorbance at 570 nm, or count the migrated cells in several microscopic fields.

-

Western Blot for Akt Phosphorylation

-

Cell Lysis: Treat cells with AD013 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Data Presentation

Table 1: Effect of AD013 on Cell Proliferation

| Concentration (nM) | % Proliferating Cells (Mean ± SD) |

| Vehicle (0.1% DMSO) | 95.2 ± 4.1 |

| 0.1 | 92.5 ± 3.8 |

| 1 | 75.1 ± 5.5 |

| 10 | 48.9 ± 3.2 |

| 100 | 15.6 ± 2.1 |

| 1000 | 5.3 ± 1.5 |

| IC50 (nM) | 12.5 |

Table 2: Effect of AD013 on Cell Migration

| Concentration (nM) | % Migration (Normalized to Control) |

| Vehicle (0.1% DMSO) | 100 |

| 1 | 85.3 ± 6.2 |

| 10 | 55.7 ± 4.9 |

| 100 | 22.1 ± 3.7 |

| 1000 | 8.9 ± 2.0 |

Table 3: Effect of AD013 on Akt Phosphorylation

| Concentration (nM) | p-Akt / Total Akt Ratio (Normalized to Control) |

| Vehicle (0.1% DMSO) | 1.00 |

| 1 | 0.88 |

| 10 | 0.45 |

| 100 | 0.12 |

| 1000 | 0.05 |

Visualizations

Caption: AD013 inhibits the PI3K/Akt signaling pathway.

Caption: Workflow for the cell proliferation (EdU) assay.

Caption: Workflow for the cell migration (Boyden chamber) assay.

References

Application Notes and Protocols for AD013 in a Mouse Model

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AD013 is a novel synthetic hybrid molecule that combines a coumarin scaffold with an α-methylene-δ-lactone motif. Preclinical in vitro studies have demonstrated its potential as an anticancer agent. AD013 has been shown to be significantly more cytotoxic than the coumarin-based antibiotic novobiocin against human breast cancer (MCF-7) and promyelocytic leukemia (HL-60) cell lines. Its mechanism of action involves the induction of DNA damage and apoptosis, mediated through the intrinsic pathway. This is characterized by the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to cell cycle arrest in the subG0/G1 phase.

These application notes provide a comprehensive guide for the in vivo evaluation of AD013 in mouse xenograft models of human cancer. The protocols outlined below are based on established methodologies for testing small molecule inhibitors in vivo and are tailored to the known characteristics of AD013.

Quantitative Data Summary

The following tables provide a hypothetical framework for designing and evaluating in vivo studies with AD013. These values are representative and should be optimized for specific experimental conditions.

Table 1: Proposed Dosing Regimen for AD013 in Xenograft Mouse Models

| Parameter | Recommendation | Justification |

| Mouse Strain | Athymic Nude (nu/nu) or NOD/SCID | Immunocompromised to prevent rejection of human tumor xenografts. |

| Cell Lines | MCF-7 (human breast adenocarcinoma), HL-60 (human promyelocytic leukemia) | Demonstrated in vitro sensitivity to AD013. |

| Vehicle | 10% DMSO, 40% PEG300, 50% Saline or 0.5% Methylcellulose in water | Common vehicles for poorly water-soluble small molecules for intraperitoneal or oral administration. |

| Route of Admin. | Intraperitoneal (i.p.) injection or Oral gavage (p.o.) | Common administration routes for small molecule inhibitors in mouse models. |

| Dosing Schedule | Once daily (QD) | A common starting point for efficacy studies. |

| Hypothetical Dose Levels | 10, 30, 100 mg/kg | A typical dose range-finding study to determine the Maximum Tolerated Dose (MTD). |

| Treatment Duration | 21-28 days or until tumor volume endpoint is reached | Standard duration for assessing anti-tumor efficacy. |

Table 2: Efficacy and Pharmacodynamic Endpoints

| Endpoint | Method | Purpose |

| Tumor Volume | Caliper Measurements | To assess the anti-tumor efficacy of AD013 (Primary Endpoint). |

| Body Weight | Scale Measurement | To monitor for signs of toxicity. |

| Tumor Growth Inhibition (TGI) | Calculation: 100 * (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) | To quantify the anti-tumor effect. |

| Apoptosis Induction | TUNEL staining or Immunohistochemistry (IHC) for cleaved caspase-3 | To confirm the in vivo mechanism of action. |

| Survival | Kaplan-Meier Analysis | To evaluate the effect of treatment on overall survival (if applicable). |

Experimental Protocols

Materials and Reagents

-

AD013 compound

-

MCF-7 and HL-60 cell lines

-

Athymic Nude or NOD/SCID mice (female, 6-8 weeks old)

-

Cell culture medium (e.g., DMEM/RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin

-

Matrigel® Basement Membrane Matrix

-

Estradiol pellets (for MCF-7 model)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Saline (0.9% NaCl)

-

Methylcellulose

-

Gavage needles

-

Insulin syringes

-

Calipers

-

Anesthetics (e.g., isoflurane)

-

Reagents for tissue fixation and processing (e.g., formalin, paraffin)

-

Antibodies for IHC (e.g., anti-cleaved caspase-3)

-

TUNEL assay kit

Animal Models and Tumor Implantation

a) MCF-7 Xenograft Model (Estrogen-Dependent)

-

One week prior to cell implantation, anesthetize the mice and subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) on the dorsal side.

-

Culture MCF-7 cells in appropriate medium. Harvest cells during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

b) HL-60 Xenograft Model

-

Culture HL-60 cells in appropriate medium and harvest during the exponential growth phase.

-

Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

Preparation of AD013 Formulation

Note: The optimal formulation for AD013 needs to be determined experimentally. The following is a common starting point for a small molecule inhibitor.

-

For a 10 mg/mL stock solution, dissolve 10 mg of AD013 in 1 mL of DMSO.

-